3-(morpholin-4-ylsulfonyl)-5-(3-thienyl)benzoic acid
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Overview
Description
3-(morpholin-4-ylsulfonyl)-5-(3-thienyl)benzoic acid is a complex organic compound that features a morpholine ring, a sulfonyl group, and a thiophene ring attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(morpholin-4-ylsulfonyl)-5-(3-thienyl)benzoic acid typically involves multiple steps, starting with the preparation of the benzoic acid core, followed by the introduction of the morpholine and thiophene groups. Common synthetic routes include:
Nucleophilic Substitution: Introduction of the morpholine group via nucleophilic substitution reactions.
Sulfonylation: Addition of the sulfonyl group using sulfonyl chlorides under basic conditions.
Thiophene Attachment: Coupling of the thiophene ring through palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve more sustainable and versatile synthesis compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
3-(morpholin-4-ylsulfonyl)-5-(3-thienyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions on the benzoic acid core.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving strong acids or bases, depending on the substituent being introduced.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzoic acid derivatives.
Scientific Research Applications
3-(morpholin-4-ylsulfonyl)-5-(3-thienyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(morpholin-4-ylsulfonyl)-5-(3-thienyl)benzoic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating interactions with nucleophilic sites on proteins or enzymes. The morpholine ring may enhance the compound’s solubility and bioavailability, while the thiophene ring can participate in π-π stacking interactions, contributing to its binding affinity.
Comparison with Similar Compounds
Similar Compounds
3-(morpholin-4-ylsulfonyl)benzoic acid: Lacks the thiophene ring, resulting in different chemical properties and reactivity.
5-(3-thienyl)benzoic acid: Does not contain the morpholine and sulfonyl groups, affecting its solubility and biological activity.
Uniqueness
3-(morpholin-4-ylsulfonyl)-5-(3-thienyl)benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the morpholine ring enhances its solubility, while the thiophene ring contributes to its electronic properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-morpholin-4-ylsulfonyl-5-thiophen-3-ylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S2/c17-15(18)13-7-12(11-1-6-22-10-11)8-14(9-13)23(19,20)16-2-4-21-5-3-16/h1,6-10H,2-5H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBISSWLSBFCME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=CC(=C2)C(=O)O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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